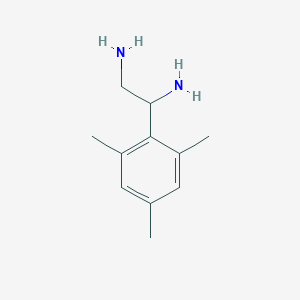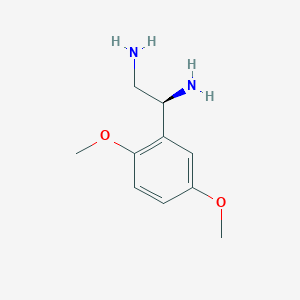
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an ethane backbone with two amine groups. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurotransmitter pathways.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive phenethylamines.
Industry: May be used in the synthesis of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound .
2,5-Dimethoxyphenethylamine: A structurally related compound with similar biological activities.
3,4-Methylenedioxyphenethylamine: Another phenethylamine with distinct pharmacological properties.
Uniqueness
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which may confer distinct biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
IOHBRPOFEVVLBQ-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)[C@@H](CN)N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

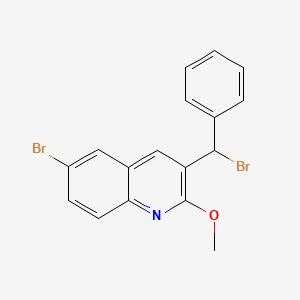
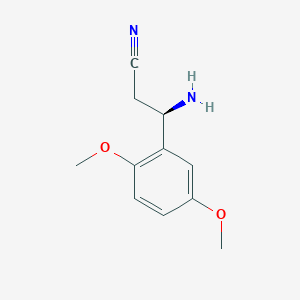

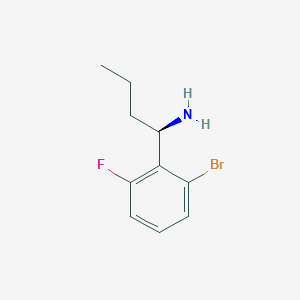

![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)



